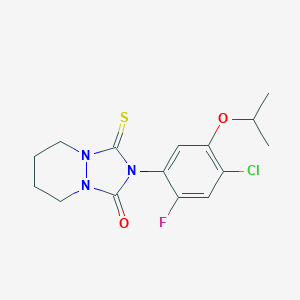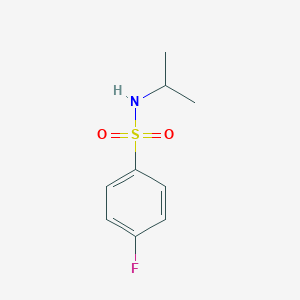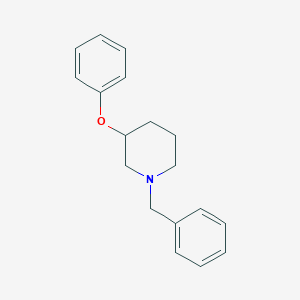![molecular formula C17H14N2O B180963 [4-[(E)-inden-1-ylidenemethyl]phenyl]urea CAS No. 28439-96-5](/img/structure/B180963.png)
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea, also known as IU1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its ability to target and inhibit the activity of the deubiquitinase enzyme, USP14. USP14 is a crucial regulator of protein degradation pathways, and its inhibition has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea exerts its effects by specifically inhibiting the activity of USP14, which is a deubiquitinase enzyme that regulates the proteasome-mediated degradation of proteins. USP14 is overexpressed in various diseases, including cancer and neurodegenerative disorders, and its inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea leads to the accumulation of ubiquitinated proteins, which triggers the activation of the unfolded protein response and apoptosis.
Effets Biochimiques Et Physiologiques
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of USP14 activity, the accumulation of ubiquitinated proteins, the activation of the unfolded protein response, and the induction of apoptosis. In addition, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to improve neuronal function and reduce the accumulation of misfolded proteins in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea is its specificity for USP14, which allows for the selective inhibition of this enzyme without affecting other deubiquitinases. This specificity also allows for the study of the specific role of USP14 in various diseases. However, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are several future directions that need to be explored to fully understand its mechanism of action and clinical potential. These include the optimization of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea's pharmacokinetic properties, the identification of its downstream targets, the evaluation of its efficacy in combination with other therapies, and the development of more potent and selective USP14 inhibitors.
Méthodes De Synthèse
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea can be synthesized using a multi-step synthetic route that involves the reaction of 4-bromo-1-indanone with benzylamine to form 4-(benzylamino)-1-indanone. This intermediate is then reacted with 4-isocyanatobenzaldehyde to form [4-[(E)-inden-1-ylidenemethyl]phenyl]urea. The final product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, USP14 inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative disorders, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to reduce the accumulation of misfolded proteins, such as α-synuclein and tau, and improve neuronal function in animal models of Parkinson's and Alzheimer's disease. In viral infections, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus.
Propriétés
Numéro CAS |
28439-96-5 |
|---|---|
Nom du produit |
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea |
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea |
InChI |
InChI=1S/C17H14N2O/c18-17(20)19-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H3,18,19,20)/b14-11+ |
Clé InChI |
IHCKIQWKCHGQNB-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)NC(=O)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)



![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

